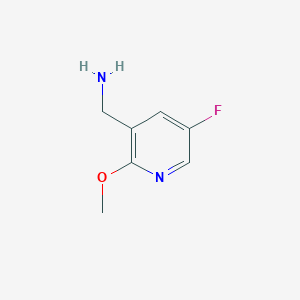

(5-Fluoro-2-methoxypyridin-3-YL)methanamine

Description

Positional Isomers

Functional Group Isomers

- Amine Substitution : Replacing the primary amine with a methylamine group produces 5-fluoro-2-methoxy-N-methylpyridin-3-amine (CAS 53401494).

- Hydroxyl Analog : Substituting methanamine with methanol gives (5-fluoro-2-methoxypyridin-3-yl)methanol (CAS 44754796).

Table 3: Representative Isomers and Analogs

These variations highlight the compound’s structural flexibility, which is critical in medicinal chemistry for optimizing properties like solubility or binding affinity. For instance, the methanol analog (Table 3) lacks the amine’s nucleophilicity, altering its reactivity in coupling reactions.

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

(5-fluoro-2-methoxypyridin-3-yl)methanamine |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 |

InChI Key |

QVXDMCWKYOMYHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)F)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of (5-Fluoro-2-methoxypyridin-3-YL)methanamine can be approached through several methods, each utilizing distinct reagents and conditions. Below are key methods identified in the literature:

Method A: Reaction with Manganese(IV) Oxide

- Reagents : (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol, manganese(IV) oxide.

- Conditions : Stirred at room temperature overnight in ethyl acetate.

- Yield : 57% of the desired compound was obtained after purification.

Method B: Triethylsilane and Trifluoroacetic Acid

- Reagents : (5-Fluoro-2-methoxy-pyridine-3-carbaldehyde), triethylsilane, trifluoroacetic acid.

- Conditions : Heated at 80°C for 18 hours in acetonitrile.

- Yield : Approximately 367 mg of product was achieved after purification.

Detailed Reaction Conditions

The following table summarizes the specific reaction conditions and yields associated with various preparation methods for this compound:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| A | Manganese(IV) oxide | Room temperature overnight in ethyl acetate | 57% |

| B | Triethylsilane, trifluoroacetic acid | 80°C for 18 hours in acetonitrile | N/A |

| C | Pyridine hydrochloride | Heated at 145°C for 10 minutes | 42% |

| D | Lithium diisopropylamide (LiHMDS) | Room temperature with subsequent extraction | N/A |

Analysis of Reaction Mechanisms

Mechanistic Insights

The synthesis of this compound involves several key mechanistic steps:

Oxidation and Reduction Reactions : The use of manganese(IV) oxide suggests an oxidation mechanism where alcohol groups are converted to carbonyls or amines.

Nucleophilic Substitution : The reaction involving triethylsilane and trifluoroacetic acid indicates a nucleophilic substitution process where the methoxy group may be replaced or modified.

Factors Influencing Yield

Several factors can influence the yield and efficiency of the synthesis:

Temperature : Higher temperatures often enhance reaction rates but may also lead to side reactions.

Solvent Choice : The polarity and solubility characteristics of solvents like ethyl acetate and acetonitrile can significantly impact the solubility of reactants and products, thus affecting yields.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxypyridin-3-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

(5-Fluoro-2-methoxypyridin-3-YL)methanamine is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methoxy and methanamine groups contribute to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Pyridine-Based Analogs

The following pyridine derivatives share structural similarities with (5-fluoro-2-methoxypyridin-3-yl)methanamine, differing in substituents or stereochemistry:

Key Observations :

Pyrimidine-Based Derivatives

Pyrimidine analogs, though less structurally similar, share functional group motifs:

Key Observations :

- Pyrimidine cores introduce additional nitrogen atoms, altering hydrogen-bonding capacity and solubility compared to pyridine derivatives .

- The nitrile group in 5-fluoropyrimidine-2-carbonitrile may enhance reactivity in click chemistry or covalent binding applications .

Research Findings and Implications

Impact of Substituents on Physicochemical Properties

- Fluorine vs.

- Methoxy vs. Methyl : Methoxy groups enhance solubility via hydrogen bonding, whereas methyl groups increase lipophilicity, as seen in 5-fluoro-2-methoxy-3-methylpyridine .

Biological Activity

(5-Fluoro-2-methoxypyridin-3-YL)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which significantly influence its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H9FN2O

- Molecular Weight : 156.16 g/mol

- CAS Number : 874823-00-4

The structural characteristics of this compound facilitate interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows it to bind effectively to active sites on enzymes and receptors, modulating their activity. Key pathways influenced by this compound include:

- Signal Transduction : The compound may affect cellular signaling pathways, which are crucial for maintaining cellular functions.

- Enzyme Inhibition : It has shown potential as an inhibitor of phosphodiesterases, which play a significant role in various physiological processes.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity , inhibiting tumor cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor. Preliminary findings suggest that it may act as an agonist at this receptor, which is implicated in mood regulation and antipsychotic activity .

Case Studies and Research Findings

- Inhibition Studies :

-

Antitumor Efficacy :

- In an experimental model of cancer, this compound was shown to significantly reduce cell viability in several cancer cell lines, indicating its potential as a novel anticancer agent .

- Neuropharmacological Activity :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Fluoro-2-methoxy-3-methylpyridine | 884494-89-7 | 0.97 | Different methyl substitution; distinct biological activity |

| 5-Fluoro-2-methoxypyridin-4-amine | 58381-05-8 | 0.77 | Varying substitution pattern; potential for different receptor interactions |

| 2-Methoxy-3-(trifluoromethyl)pyridine | 121643-44-5 | 0.76 | Enhanced electronegativity; different pharmacological profile |

This table highlights how variations in substitution patterns can impact the biological activity and specificity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.